Cas no 1159-53-1 (Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-)
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Tri-p-tolylamine
- TRIS(4 METHYL TRI PHENYL) AMINE
- 4,4',4''-trimethyltriphenylamine
- 4,4',4-Trimethyltriphenylamine
- 4,4,4-Trimethyltriphenylamine
- N,N-Di-p-tolyl-p-toluidine
- 4-Methyl-N,N-bis(4-methylphenyl)aniline
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
- tri(p-tolyl)amine
- trip-tolylamine
- tris(4-methylphenyl)amine
- N,N,N-tri(p-tolyl)amine
- A2380
- KSC509K7F
- Jsp001145
- 2,4,4'-Trimethyltriphenylamine
- YXYUIABODWXVIK-UHFFFAOYSA-
- YXYUIABODWXVIK-UHFFFAOYSA-N
- Z
- N,N-Bis(p-tolyl)-p-toluidine
- SY037083
- N,N,N-Tri(4-methylphenyl)amine
- PD3W5YWX52
- 201944-90-3
- N,N,N-Tris(4-methylphenyl)amine
- tris(p-tolyl)amine
- EINECS 214-595-1
- MFCD00674043
- FT-0633417
- trip-tolylamine;Tri-p-tolylamine
- 4-Methyl-N,N-bis(4-methylphenyl)benzenamine
- SCHEMBL76680
- AS-66898
- CS-W010012
- Tris(p-methylphenyl)amine
- T2558
- NS00023751
- 1159-53-1
- DTXSID6061573
- tri(4-methylphenyl)amine
- AKOS015889790
- W-108588
- D70307
- C21H21N
- TRI-P-TOLYLAMINE-15N
- 4,4',4''-Trimethyltriphenylamine, 98%
- Tri-p-tolylamine, 97%
- InChI=1/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
- 311761-87-2
- DB-041296
- 4,4\\',4\\'\\'-Trimethyltriphenylamine
- DA-68351
- DTXCID6033370
-
- MDL: MFCD00674043
- Inchi: 1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
- InChI Key: YXYUIABODWXVIK-UHFFFAOYSA-N
- SMILES: N(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 287.16700
- Monoisotopic Mass: 287.167
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.3
- Topological Polar Surface Area: 3.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.0660
- Melting Point: 115.0 to 119.0 deg-C
- Boiling Point: 170°C/0.1mmHg(lit.)
- Flash Point: 191.1 °C
- Refractive Index: 1.619
- Solubility: Soluble in chloroform and tetrahydrofuran (THF).
- PSA: 3.24000
- LogP: 6.08160
- Solubility: Not determined
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- Security Information
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Safety Instruction: S22; S37; S45; S60; S61
- RTECS:EZ9100000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- TSCA:Yes
- Storage Condition:2-8°C
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R25; R50/53; R36; R20/21/22; R11
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- Pricemore >>
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Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- Related Literature
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1. The photoreaction of aromatic carbonyl compounds with amines: evidence for electron transfer from tertiary aromatic amines to triplet benzophenoneR. F. Bartholomew,R. S. Davidson,P. F. Lambeth,J. F. McKellar,P. H. Turner J. Chem. Soc. Perkin Trans. 2 1972 577
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Travis Marshall-Roth,Seth N. Brown Dalton Trans. 2015 44 677
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3. 10. The basic properties, infrared spectra, and structures of triphenylamine and tri-p-tolylamineR. D. W. Kemmitt,R. H. Nuttall,D. W. A. Sharp J. Chem. Soc. 1960 46
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4. 968. Complex fluorides. Part XI. The preparation and infrared spectra of tri-p-tolylaminium saltsD. W. A. Sharp J. Chem. Soc. 1957 4804
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5. C–H activation and nucleophilic substitution in a photochemically generated high valent iron complexJia Hui Lim,Xenia Engelmann,Sacha Corby,Rakesh Ganguly,Kallol Ray,Han Sen Soo Chem. Sci. 2018 9 3992
Additional information on Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- (CAS No. 1159-53-1): A Comprehensive Overview
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-, identified by its CAS number 1159-53-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its complex aromatic structure, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its unique chemical properties and versatile reactivity make it a valuable candidate for further exploration in drug development and material science.
The molecular structure of Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- consists of a central benzene ring substituted with two N,N-dimethylanilinyl groups at the 4-position. This configuration imparts a high degree of steric hindrance and electronic richness, which are essential factors in determining its interaction with biological targets. The presence of multiple methyl groups enhances its lipophilicity, making it an attractive moiety for designing compounds with improved bioavailability.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from aromatic amines. Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- has emerged as a key building block in this endeavor. Its ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, allows for the synthesis of diverse derivatives with tailored pharmacological properties. These derivatives have shown promise in preclinical studies as potential treatments for a range of diseases, including neurological disorders and inflammatory conditions.
The pharmaceutical industry has been particularly interested in leveraging the structural features of Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- to develop new drugs. For instance, researchers have explored its use in creating compounds that modulate neurotransmitter receptors. The compound's ability to interact with these receptors suggests its potential application in treating conditions such as depression and anxiety. Additionally, its role as a precursor in the synthesis of anti-inflammatory agents has been well-documented, highlighting its significance in addressing chronic inflammatory diseases.
Beyond its pharmaceutical applications, Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- also finds utility in material science. Its aromatic nature and thermal stability make it suitable for use in the development of advanced polymers and coatings. These materials exhibit enhanced durability and resistance to environmental degradation, making them ideal for industrial applications where performance under harsh conditions is critical.
The synthesis of Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical manufacturing. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have played pivotal roles in streamlining the synthetic pathway.
In conclusion, Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- (CAS No. 1159-53-1) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable asset in drug discovery and material innovation. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, driving advancements in both therapeutic and industrial domains.
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